Uridine, 2',3'-dideoxy-5-methyl-2'-(4-morpholinyl)-

HIV-1 reverse transcriptase DNA polymerase β substrate selectivity

Uridine, 2',3'-dideoxy-5-methyl-2'-(4-morpholinyl)- (CAS 134935-08-3), commonly referred to as 2'-Morpholino-3'-deoxythymidine or 2'-Morpholino-dT, is a synthetic nucleoside analog belonging to the morpholinonucleoside class. Its structure replaces the 2'-hydroxyl group of thymidine with a morpholine ring and eliminates the 3'-hydroxyl group, creating a dideoxy configuration that precludes further DNA chain elongation upon incorporation.

Molecular Formula C14H21N3O5
Molecular Weight 311.33 g/mol
CAS No. 134935-08-3
Cat. No. B12783465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUridine, 2',3'-dideoxy-5-methyl-2'-(4-morpholinyl)-
CAS134935-08-3
Molecular FormulaC14H21N3O5
Molecular Weight311.33 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)NC1=O)C2C(CC(O2)CO)N3CCOCC3
InChIInChI=1S/C14H21N3O5/c1-9-7-17(14(20)15-12(9)19)13-11(6-10(8-18)22-13)16-2-4-21-5-3-16/h7,10-11,13,18H,2-6,8H2,1H3,(H,15,19,20)/t10-,11+,13+/m0/s1
InChIKeyGXAYXOGZJSUNEH-DMDPSCGWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2'-Morpholino-3'-deoxythymidine (CAS 134935-08-3): A Morpholino-Modified Nucleoside Analog for Antiviral and DNA Sequencing Research


Uridine, 2',3'-dideoxy-5-methyl-2'-(4-morpholinyl)- (CAS 134935-08-3), commonly referred to as 2'-Morpholino-3'-deoxythymidine or 2'-Morpholino-dT, is a synthetic nucleoside analog belonging to the morpholinonucleoside class [1]. Its structure replaces the 2'-hydroxyl group of thymidine with a morpholine ring and eliminates the 3'-hydroxyl group, creating a dideoxy configuration that precludes further DNA chain elongation upon incorporation . The compound has a molecular formula of C14H21N3O5 and a molecular weight of 311.33 g/mol, with a computed XLogP3 of -1.1 indicating moderate hydrophilicity [1]. As a member of the morpholinonucleoside family, its triphosphate form has been investigated as a substrate for viral reverse transcriptases and DNA polymerases, functioning as a chain terminator in DNA synthesis reactions [2][3].

Why 2'-Morpholino-3'-deoxythymidine Cannot Be Substituted by Conventional Dideoxynucleosides in Research Applications


Conventional 2',3'-dideoxynucleoside analogs such as AZT (3'-azido-3'-deoxythymidine) and ddT (2',3'-dideoxythymidine) are substrates for human apurinic/apyrimidinic endonuclease 1 (APE1), which can excise their incorporated monophosphate residues from the 3'-end of DNA, thereby reversing chain termination and contributing to therapeutic resistance [1]. In contrast, morpholinonucleoside triphosphates containing the unmodified morpholino ring at the 2'-position exhibit reduced susceptibility to APE1-mediated excision compared to analogs bearing additional modifications [2]. Furthermore, morpholinonucleoside triphosphates demonstrate a distinct polymerase selectivity profile: they are utilized as substrates by HIV-1 reverse transcriptase (RT) and DNA polymerase β, but are virtually not utilized by Moloney murine leukemia virus (M-MuLV) RT, a selectivity pattern that differs from conventional NRTIs [3]. This combination of differential excision repair susceptibility and unique polymerase specificity means that substituting this compound with a standard dideoxynucleoside would fundamentally alter experimental outcomes in studies of DNA repair-mediated drug resistance or viral polymerase selectivity.

Quantitative Differentiation Evidence for 2'-Morpholino-3'-deoxythymidine (CAS 134935-08-3) Against Comparator Nucleoside Analogs


Differential Utilization by HIV-1 Reverse Transcriptase Versus Host DNA Polymerase β Compared to MorC

In the morpholinonucleoside triphosphate class, MorU (uridine analog) and MorC (cytidine analog) exhibit divergent substrate efficiencies for HIV-1 RT versus host DNA polymerase β. The Km of MorU for HIV-1 RT is approximately one order of magnitude higher than that of MorC, while its Vmax is lower, making MorU a less effective substrate for HIV-1 RT than MorC [1]. Conversely, MorC is utilized by DNA polymerase β significantly worse than MorU, suggesting a more favorable therapeutic窗口 for MorU-like compounds (including the 5-methyl analog) in sparing host DNA repair synthesis [1]. This differential polymerase selectivity is a class-level inference for 2'-Morpholino-3'-deoxythymidine based on its structural homology to MorU (differing only by the 5-methyl group on the pyrimidine base) [1].

HIV-1 reverse transcriptase DNA polymerase β substrate selectivity morpholinonucleoside triphosphate

Chain Termination Activity of Morpholino Thymidine Triphosphate in Taq DNA Polymerase Compared to Standard Dideoxynucleotides

Morpholino thymidine-5′-triphosphate (the triphosphate form of CAS 134935-08-3) was investigated for enzymatic incorporation by Taq DNA polymerase. The nucleotide analog was incorporated in a base-specific process (opposite adenine in the template) and functioned as a chain terminator, halting further DNA synthesis in a manner directly comparable to standard dideoxynucleotides (ddNTPs) used in Sanger sequencing [1]. This establishes that the morpholino modification at the 2'-position, combined with 3'-deoxygenation, produces a functional chain terminator that is recognized by a thermostable DNA polymerase routinely used in molecular biology [1][2].

DNA sequencing chain terminator Taq DNA polymerase morpholino thymidine triphosphate

Virtually Absent Utilization by M-MuLV Reverse Transcriptase: Polymerase Selectivity Profile

Morpholinonucleoside triphosphates (tested as a mixture of all four bases: MorA, MorC, MorG, and MorU) were examined as substrates for three polymerases: HIV-1 RT, DNA polymerase β, and M-MuLV RT. While both HIV-1 RT and Pol β incorporated these analogs and terminated further DNA synthesis, M-MuLV RT showed no detectable primer elongation, even at increased analog concentrations or under varied experimental conditions [1][2]. This absolute discrimination by M-MuLV RT contrasts sharply with conventional NRTIs like AZT-triphosphate, which inhibit both HIV-1 RT and M-MuLV RT [3]. For 2'-Morpholino-3'-deoxythymidine, this polymerase selectivity profile is a class-level inference based on its structural membership in the morpholinonucleoside family [1].

M-MuLV reverse transcriptase polymerase selectivity HIV-1 RT morpholinonucleoside

Reduced Excision by APE1 Repair Enzyme Compared to AZT and ddT Monophosphate Residues

Human APE1 endonuclease is known to excise 3'-terminal residues of conventional antiviral nucleoside analogs including 3'-azido-3'-deoxythymidine (AZT) and 3'-dideoxythymidine (ddT) from DNA, contributing to drug resistance [1]. In the morpholinonucleoside series, the unmodified morpholino residue (MorU) was removed less efficiently by APE1 than the modified analog containing a hydrocarbon linker (MorU-L), as demonstrated by gel-based excision assays [1]. A subsequent study by Dyrkheeva et al. (2018) directly compared APE1 and TDP1 excision efficiency on DNA duplexes containing ddNMP versus phosphorylated morpholino nucleosides (MorB), confirming differential excision susceptibility between these two classes of chain terminators [2]. For the 5-methyl morpholino analog (CAS 134935-08-3), reduced APE1 excision compared to AZT and ddT is inferred from this class-level pattern [1][2].

APE1 excision DNA repair chain terminator resistance morpholino nucleoside

Optimal Research and Industrial Application Scenarios for 2'-Morpholino-3'-deoxythymidine (CAS 134935-08-3)


Selective HIV-1 Reverse Transcriptase Inhibition Studies Requiring M-MuLV RT Discrimination

Research groups investigating HIV-1 RT-specific inhibition without off-target effects on M-MuLV RT should prioritize this compound or its triphosphate derivative. The morpholinonucleoside class demonstrates a unique selectivity profile: productive incorporation by HIV-1 RT with chain termination, while M-MuLV RT shows no detectable utilization even at elevated concentrations [5]. This property makes the compound suitable as a control or tool compound in experiments designed to distinguish HIV-1 RT activity from M-MuLV RT activity in mixed or comparative polymerase assays.

DNA Repair-Mediated Drug Resistance Studies Comparing APE1 Excision Susceptibility

The differential susceptibility of morpholinonucleoside-terminated DNA to APE1 exonuclease activity, compared to AZT- and ddT-terminated DNA, positions this compound as a valuable probe in DNA repair research [5][4]. Investigators studying mechanisms of resistance to nucleoside analog chain terminators can use the morpholino-modified compound to test whether reduced APE1 excision correlates with sustained chain termination and enhanced antiviral activity in cellular models [5][4].

DNA Sequencing Methodology Development Using Non-Standard Chain Terminators

The demonstrated activity of morpholino thymidine-5′-triphosphate as a base-specific chain terminator for Taq DNA polymerase supports its use in DNA sequencing methodology research [5]. Compared to conventional ddNTPs, the morpholino modification introduces distinct steric and electronic properties that may influence sequencing peak patterns, terminator incorporation efficiency, and compatibility with modified polymerases [5][4]. This compound is suitable for laboratories developing next-generation sequencing chemistries or evaluating polymerase substrate specificity.

Synthesis of Functionalized Morpholino Nucleoside Derivatives for Chemical Biology

The 5-methyl group on the pyrimidine base provides a handle for further chemical derivatization, including halogenation at the 5-position (e.g., 5-iodo derivatives) for use in palladium-catalyzed cross-coupling reactions (Sonogashira, Suzuki) [5]. This makes CAS 134935-08-3 a versatile starting material for synthesizing functionalized morpholino nucleoside libraries for antiviral, anticancer, and bioanalytical applications [5].

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